4-[(2-fluorobenzyl)sulfanyl]-1-(3-methoxypropyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[d]pyrimidin-2-one core, substituted with a 2-fluorophenylmethylsulfanyl group and a 3-methoxypropyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Fluorophenylmethylsulfanyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-fluorophenylmethylsulfanyl moiety.
Attachment of the 3-Methoxypropyl Group: This step involves the alkylation of the cyclopenta[d]pyrimidin-2-one core with a 3-methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
- 4-Fluorophenyl methyl sulfone .
- 2-Fluorophenyl methyl sulfone .
Uniqueness
4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methoxypropyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21FN2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(3-methoxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H21FN2O2S/c1-23-11-5-10-21-16-9-4-7-14(16)17(20-18(21)22)24-12-13-6-2-3-8-15(13)19/h2-3,6,8H,4-5,7,9-12H2,1H3 |
InChI Key |
VEDWHRNEGZCEDD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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